molecular formula C7H13N5 B13887474 4-(5-methyl-1H-tetrazol-1-yl)piperidine

4-(5-methyl-1H-tetrazol-1-yl)piperidine

Cat. No.: B13887474
M. Wt: 167.21 g/mol
InChI Key: DRGIBGLITUBVOS-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-tetrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 5-methyltetrazole moiety. The tetrazole group, a nitrogen-rich heterocycle, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or click chemistry, as seen in analogous piperidine derivatives . The methyl group at the tetrazole’s 5-position enhances metabolic stability and influences binding interactions in biological systems .

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

4-(5-methyltetrazol-1-yl)piperidine

InChI

InChI=1S/C7H13N5/c1-6-9-10-11-12(6)7-2-4-8-5-3-7/h7-8H,2-5H2,1H3

InChI Key

DRGIBGLITUBVOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution on Piperidine Derivatives

One classical approach to preparing piperidine derivatives substituted with tetrazole moieties involves the initial functionalization of the piperidine ring followed by nucleophilic substitution with tetrazole derivatives or their precursors.

  • Starting Material: 4-piperidone or substituted piperidones are commonly used as precursors. For example, 1-carbethoxy-4-piperidone can be condensed with primary amines to yield intermediates suitable for further substitution.

  • Method: The piperidone is converted into an epoxide intermediate (e.g., dichloroepoxide) by reaction with chloroform under basic conditions. This epoxide intermediate is then reacted with a primary amine, such as aniline or tetrazole-substituted amines, to form 4-amino-4-carboxyamino-piperidine derivatives.

  • Hydrolysis and Functionalization: The ring nitrogen substituent can be hydrolyzed using excess potassium hydroxide in isopropyl alcohol to remove protecting groups and expose the piperidine nitrogen for further functionalization.

  • Final Step: The hydrolyzed piperidine intermediate is then condensed with methanesulfonyl derivatives bearing tetrazole substituents to install the 5-methyl-1H-tetrazol-1-yl group at the 4-position of piperidine.

This method offers versatility in modifying the piperidine ring and installing diverse tetrazole substituents.

Cycloaddition Reaction for Tetrazole Ring Formation

The tetrazole ring is often synthesized via [3+2] cycloaddition of azide ions with nitrile precursors, a widely used method for constructing 1H-tetrazole rings.

  • Preparation of Tetrazole Precursors:

    • Substituted diphenyl acetonitriles are refluxed with sodium azide and triethylamine hydrochloride to produce 5-substituted 1H-tetrazoles.
    • For 4-(5-methyl-1H-tetrazol-1-yl)piperidine, the methyl group at the 5-position is introduced via methyl-substituted nitrile precursors or methylation post-tetrazole formation.
  • Alkylation to Piperidine:

    • The tetrazole compounds bearing haloalkyl chains (e.g., 1-bromo-4-chlorobutane) are reacted with piperidine or its derivatives to attach the piperidine ring via nucleophilic substitution on the haloalkyl group.
  • Example Scheme:

Step Reagents/Conditions Product Description
1 Substituted benzhydrol + thionyl chloride, reflux overnight Chloro-substituted diphenylmethanes
2 Chloro-substituted diphenylmethanes + trimethylsilyl cyanide + TiCl4 Substituted diphenyl acetonitriles
3 Diphenyl acetonitriles + sodium azide + triethylamine hydrochloride, reflux 5-Benzhydryl-1H-tetrazoles
4 Tetrazoles + 1-bromo-4-chlorobutane Haloalkyl-substituted tetrazoles
5 Haloalkyl tetrazoles + piperidine 4-(5-methyl-1H-tetrazol-1-yl)piperidine derivatives

This method is effective for synthesizing 1,5-disubstituted tetrazoles with piperidine moieties.

One-Pot Condensation and Cyclization Approaches

Some studies report one-pot syntheses combining condensation and cyclization steps to efficiently generate piperidine-tetrazole hybrids.

This approach allows for the simultaneous construction of both the piperidine ring and the tetrazole substituent in a streamlined manner.

Electrochemical Synthesis of Tetrazole-Substituted Piperidines

Recent advances include electrochemical methods that avoid metal catalysts and harsh oxidants.

  • Procedure:

    • Electrolysis of aldehyde hydrazones in the presence of trimethylsilyl azide and lithium perchlorate in methanol/acetonitrile solvent mixtures.
    • The reaction proceeds under constant current at low temperatures (0 °C) to afford tetrazole-substituted amines, including piperidine derivatives.
  • Scale-Up:

    • Gram-scale synthesis has been demonstrated using beaker-type electrochemical cells with reticulated vitreous carbon anodes and platinum cathodes, maintaining reaction efficiency and product purity.
  • Advantages:

    • Metal- and oxidant-free conditions.
    • Mild temperature and environmentally benign reagents.
    • High selectivity and yield.

This method is promising for sustainable synthesis of tetrazole-functionalized piperidines.

Structural and Spectral Characterization Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR):

    • Proton and Carbon NMR spectra confirm the substitution pattern on the piperidine ring and the tetrazole moiety.
    • For example, characteristic chemical shifts for tetrazole protons (~8-9 ppm) and piperidine methylene protons (~1.5-3 ppm) are observed.
  • Infrared Spectroscopy (IR):

    • Key absorptions include tetrazole ring vibrations and piperidine ring features.
    • The presence of methyl groups on the tetrazole ring is confirmed by C-H stretching bands.
  • Mass Spectrometry (MS):

    • Molecular ion peaks correspond to the expected molecular weights, confirming the incorporation of the tetrazole and piperidine units.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Nucleophilic substitution on piperidone derivatives Epoxide formation → amine substitution → hydrolysis → mesylate condensation Versatile for diverse substitutions Multiple steps, requires careful hydrolysis
Cycloaddition of azide to nitriles + alkylation Nitrile + NaN3 → tetrazole → haloalkylation → piperidine substitution High regioselectivity, modular Requires hazardous azide handling
One-pot condensation and cyclization Ketoester + ammonium acetate + aldehyde → cyclization Efficient, fewer steps Limited to specific substituents
Electrochemical synthesis Electrolysis of hydrazones + TMSN3 Green, metal-free, scalable Requires electrochemical setup

Chemical Reactions Analysis

4-(5-methyl-1H-tetrazol-1-yl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.

Scientific Research Applications

4-(5-methyl-1H-tetrazol-1-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)piperidine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the biological target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Heterocycle Type : Tetrazoles (e.g., 4-(5-methyl-1H-tetrazol-1-yl)piperidine) exhibit higher metabolic stability compared to triazoles due to their aromaticity and resistance to oxidative degradation .
  • Linker Groups : Thioether linkages (e.g., in CAS 1182947-61-0) improve solubility but may reduce CNS penetration compared to ether or direct heterocycle attachments .
Table 2: Pharmacological Comparison
Compound Receptor Affinity (Ki, nM) Selectivity Notes References
4-(5-Methyl-1H-tetrazol-1-yl)piperidine Not reported (theoretical) Predicted high H3 receptor affinity based on structural analogs
4-(6-Fluorobenzisoxazol-3-yl)piperidine 5-HT2A: 12 ± 3; D2: >10,000 High 5-HT2A selectivity due to fluorinated benzisoxazole
1-Benzyl-4-(4-phenyltriazol-1-yl)piperidine Antimicrobial MIC: 2–8 µg/mL Broad-spectrum activity against Gram-positive bacteria

Key Findings :

  • Receptor Selectivity : Fluorinated benzisoxazole derivatives (e.g., 4-(6-fluorobenzisoxazol-3-yl)piperidine) show >1000-fold selectivity for 5-HT2A over D2 receptors, attributed to the electron-withdrawing fluorine enhancing π-stacking interactions .
  • Therapeutic Potential: Piperidine-tetrazole hybrids are under investigation as histamine H3 antagonists for neurological disorders like Alzheimer’s, leveraging their blood-brain barrier permeability and stability .

Physicochemical Properties

  • Solubility : Thioether-linked tetrazoles (e.g., CAS 1182947-61-0) exhibit higher aqueous solubility (LogP ~1.2) compared to the target compound (estimated LogP ~2.5) due to sulfur’s polarity .
  • Thermal Stability : Tetrazole derivatives generally decompose above 200°C, whereas triazole analogs (e.g., 1-benzyl-4-(4-phenyltriazol-1-yl)piperidine) show lower thermal stability (~150°C) .

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